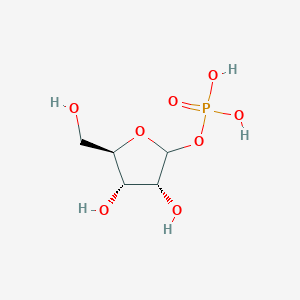
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione, also known as BRB-2 or pyrimidinedione, is a chemical compound with potential applications in scientific research. This molecule contains a pyrimidine ring and a benzoyl group, making it a unique structure for studying its properties and effects.
Wirkmechanismus
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione is believed to work by binding to the active site of certain enzymes, inhibiting their function. It may also interact with DNA and other cellular components, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Research has shown that 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory effects in animal models. Additionally, 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its unique chemical structure, which allows for the study of its properties and effects. However, one limitation is that it may not be suitable for all types of experiments due to its specific properties and mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione. One area of interest is its use as a potential treatment for cancer, either alone or in combination with other therapies. Additionally, further studies could explore its potential use in the development of new materials for electronic and optical applications. Finally, research could investigate the potential use of 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione as a diagnostic tool for detecting DNA damage in cells.
Synthesemethoden
The synthesis of 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 2-bromobenzoyl chloride with 1,3,6-trimethyluracil in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure sample of 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential use as a fluorescent probe for detecting DNA damage. It has also been investigated as a possible inhibitor of enzymes involved in cancer cell proliferation and as a potential anti-inflammatory agent. 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has also been explored for its use in the development of new materials for electronic and optical applications.
Eigenschaften
Produktname |
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione |
|---|---|
Molekularformel |
C14H13BrN2O3 |
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
5-(2-bromobenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13BrN2O3/c1-8-11(13(19)17(3)14(20)16(8)2)12(18)9-6-4-5-7-10(9)15/h4-7H,1-3H3 |
InChI-Schlüssel |
RQKINHRSSJIZAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)




![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)


![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
